2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Overview
Description
This compound is a hydrate of 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride . It has a molecular weight of 292.21 . The IUPAC name is 2-(piperidin-4-yl)-1H-benzo[d]imidazole dihydrochloride hydrate .
Synthesis Analysis
The synthesis of piperidine derivatives has been extensively studied . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, the amide substituent, and the benzoimidazol-2-one linker have been explored . The benzimidazol-2-one moiety can be replaced with urea-like substructures . The piperidine ring and benzoimidazol-2-one can also be functionalized .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Multicomponent reactions have also been used .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C12H15N3.2ClH.H2O .Scientific Research Applications
Antitubercular Agent
A study by Raju, Sasidhar, & Vidyadhara (2020) synthesized derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, exhibiting promising antitubercular activity. The compounds were tested for their efficacy against mycobacterium species, with some showing significant antitubercular activity.
Anti-Inflammatory Agent
Research led by Li et al. (2015) discovered a novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with potent anti-inflammatory effects. The compound outperformed ibuprofen in vivo in reducing inflammation.
Antimicrobial Activity
A study by Anisetti & Reddy (2012) synthesized novel analogs of 2-sulfanyl-1H-benzo[d]imidazole-5-yl that demonstrated significant antimicrobial and antifungal activity, indicating potential use in combating various infections.
Synthesis Techniques
Shevchuk et al. (2012) developed a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, important for synthesizing various bioactive compounds, including those with the 1H-benzo[d]imidazole structure.
Corrosion Inhibition
A study by Yadav et al. (2016) examined benzimidazole derivatives as corrosion inhibitors. Compounds with piperidine showed high effectiveness in protecting steel against corrosion in acidic environments.
properties
IUPAC Name |
2-piperidin-4-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;/h9,13H,1-8H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIJZZGIDXWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.